molecular formula C15H19NO4 B2364668 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid CAS No. 1158761-63-7

2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid

Cat. No. B2364668
CAS RN: 1158761-63-7
M. Wt: 277.32
InChI Key: MRSMSHNOPZPJFG-UHFFFAOYSA-N
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Description

The compound “2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group in organic synthesis .

Scientific Research Applications

  • Synthesis of Novel Compounds : This chemical is used in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, facilitating the creation of novel peptide isosteres (Groth & Meldal, 2001).

  • Bromination Reactions : It plays a role in the bromination of indoles, particularly in reactions with N-Bromosuccinimide, which leads to various brominated compounds (Hino et al., 1977).

  • Labeling in Plant Physiology Studies : In plant physiology, it is used to create stable-isotope-labeled metabolites of indole-3-acetic acid, aiding in the study of plant growth and development (Ilić et al., 1997).

  • Peptide Modification and Synthesis : The compound is integral in the C-Alkylation of peptides, particularly in the creation of peptides with acidic backbone-bound CH groups (Matt & Seebach, 1998).

  • Catalysis in Organic Synthesis : It is involved in the selective carbonylation of dimethyl ether to methyl acetate, catalyzed by acidic zeolites (Cheung et al., 2006).

  • Development of Fluorescent Probes : This chemical aids in the synthesis of highly fluorescent amino acid derivatives, which are useful in peptide studies and as sensitive analytical probes (Szymańska et al., 2003).

  • Exploration of Reaction Mechanisms : Its use in the study of base-promoted cyclization reactions provides insights into novel synthetic pathways in organic chemistry (Hodges et al., 2004).

  • Investigating Polymerization Initiators : The compound is utilized in tracer studies of di-tert. butyl peroxide as an initiator for polymerization, contributing to the understanding of polymer science (Allen & Bevington, 1961).

Safety and Hazards

Compounds with a BOC group can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.

Mechanism of Action

Target of Action

The primary target of the compound, also known as “2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-6-yl]acetic acid”, is amines . The compound contains a tert-butyloxycarbonyl (BOC) group, which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine, preventing it from undergoing unwanted reactions during subsequent steps in a synthetic process .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The BOC group protects the amine during the synthesis, allowing for selective reactions to occur at other sites on the molecule .

Pharmacokinetics

For instance, BOC-protected amino acids are known to be soluble in polar solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but immiscible in non-polar solvents like diethyl ether, ethyl acetate, and hexane .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective reaction of other functional groups present in the molecule, thereby enabling the synthesis of complex organic compounds .

Action Environment

The action of the compound is influenced by several environmental factors. For instance, the addition of the BOC group to amines is typically carried out under aqueous conditions . The compound’s solubility in various solvents also influences its action, as it determines the types of reactions the compound can participate in . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-11-5-4-10(8-12(11)16)9-13(17)18/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSMSHNOPZPJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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